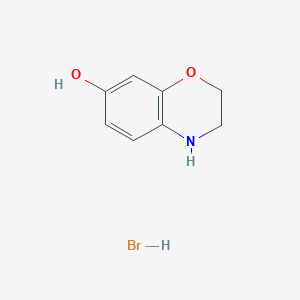![molecular formula C10H18ClNO3 B13522598 Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13522598.png)
Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a bicyclic compound that has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo[2.1.1]hexane core. The presence of both an amino group and an ester functionality makes it a versatile intermediate for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride typically involves the [2+2] cycloaddition reaction. This method utilizes photochemistry to access new building blocks via cycloaddition, which can be readily derivatized with numerous transformations . The reaction conditions often involve the use of organic or iridium photoredox catalysts and blue LED irradiation to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are still under exploration, but the modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has shown promise. This strategy is based on the use of photochemistry to access new building blocks, opening the gate to sp3-rich new chemical space .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester functionality can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines.
Applications De Recherche Scientifique
Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the ester functionality can undergo hydrolysis to release active metabolites. The bicyclic structure provides rigidity, enhancing its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the size and substitution pattern of the rings.
Bicyclo[2.1.1]hexanes: These compounds have a similar core structure but may have different functional groups attached.
Uniqueness
Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its rigid bicyclic structure also makes it a valuable scaffold for the development of new bioactive compounds.
Propriétés
Formule moléculaire |
C10H18ClNO3 |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-3-13-8(12)10-5-9(2,6-10)14-7(10)4-11;/h7H,3-6,11H2,1-2H3;1H |
Clé InChI |
ACBCHMTTXJJSGM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CC(C1)(OC2CN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



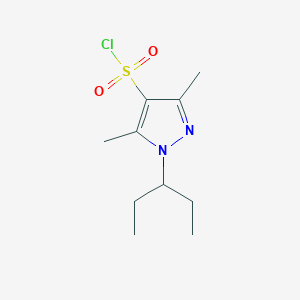
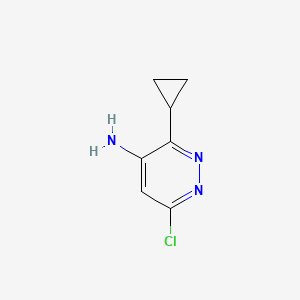



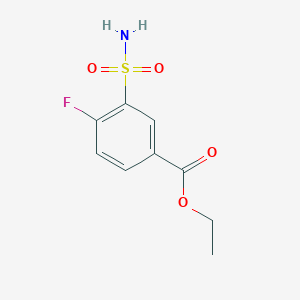


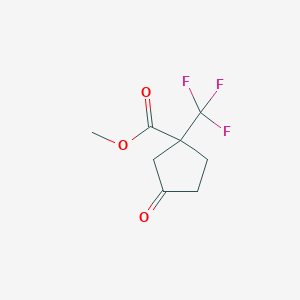

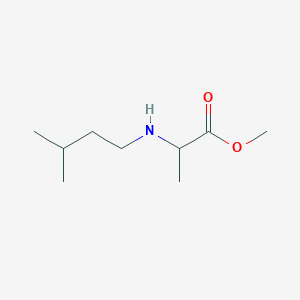
![1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole](/img/structure/B13522612.png)
